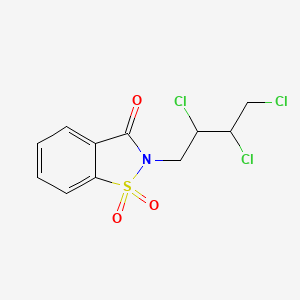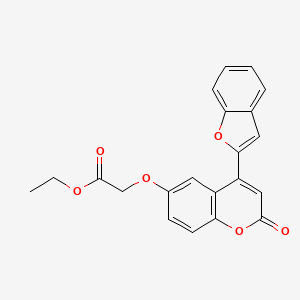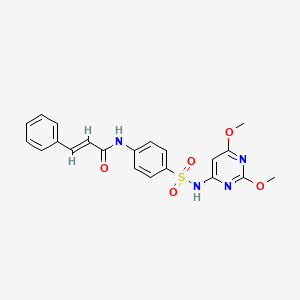
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a derivative of benzisothiazole, which is a heterocyclic compound containing sulfur and nitrogen in a fused benzene ring system. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential applications in various fields such as catalysis, pharmaceuticals, or materials science.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione, they do provide insights into related compounds. For instance, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction, which is a class of reactions known for their efficiency and selectivity . This suggests that the synthesis of the compound might also involve efficient methods such as Click chemistry or other heterocycle-forming reactions.
Molecular Structure Analysis
The molecular structure of benzisothiazole derivatives is characterized by the presence of a benzene ring fused with a thiazole ring. In the case of the compound of interest, additional substituents such as the trichlorobutyl group would influence its geometry and electronic properties. The papers discuss the structure of related compounds, such as the ruthenium complexes with benzisothiazole ligands, which exhibit a piano stool geometry around the metal center . This information can be extrapolated to hypothesize that the trichlorobutyl group in the target compound may also influence its overall geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of benzisothiazole derivatives can be quite diverse. Paper discusses the reactivity of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles, leading to various substituted products. This indicates that the compound may also undergo nucleophilic substitution reactions, potentially at the chloro-substituted butyl chain, leading to a variety of derivatives that could be of interest in further chemical studies or applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzisothiazole derivatives can be inferred from studies on similar compounds. For example, the density functional theory (DFT) study on 3-chloro-1,2-benzisothiazole provides information on vibrational frequencies, charge distribution, and thermodynamic properties . These properties are crucial for understanding the stability and reactivity of the compound. The HOMO and LUMO energy gap indicates the potential for charge transfer within the molecule, which could be relevant for electronic or photonic applications.
Applications De Recherche Scientifique
Triazole Derivatives
Novel Triazole Derivatives : Triazoles have been extensively studied due to their broad range of biological activities. The development of novel triazoles with anti-inflammatory, antimicrobial, and antiviral properties, among others, demonstrates the compound's versatility in drug development. Innovations in synthesis methods, particularly focusing on green chemistry and sustainability, are vital for creating new drugs to address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Synthesis and Applications : The synthesis of 1,2,3-triazoles involves copper(I)-catalyzed azide-alkyne cycloaddition, a key reaction in click chemistry. This method has facilitated the development of 1,2,3-triazoles with diverse applications in drug discovery, bioconjugation, and material science. The widespread interest in these compounds is due to their significant biological activities and the versatility of click reactions for constructing complex molecules from simple substrates (Kaushik et al., 2019).
Benzothiazole Derivatives
Benzothiazole in Drug Development : Benzothiazole derivatives are recognized for their antimicrobial and anticancer properties. The 2-arylbenzothiazole moiety, in particular, is under investigation for its potential as an antitumor agent. The structural simplicity and ease of synthesis make benzothiazoles attractive candidates for developing new chemotherapeutic agents (Kamal et al., 2015).
Therapeutic Potential and Patent Review : The therapeutic potential of benzothiazoles spans across various biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Some benzothiazole derivatives are in clinical use, highlighting the compound's importance in medicinal chemistry and drug discovery. Ongoing research aims to exploit the benzothiazole scaffold for developing therapies for cancer and other diseases, emphasizing the compound's role in the future of pharmaceuticals (Kamal et al., 2015).
Propriétés
IUPAC Name |
1,1-dioxo-2-(2,3,4-trichlorobutyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO3S/c12-5-8(13)9(14)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRFLYGBNUEZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)
![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)



![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)